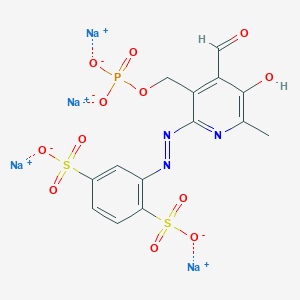

Iso-PPADS (tetrasodium)

Description

Overview of Extracellular Nucleotides as Signaling Molecules in Biological Systems

The concept of purinergic signaling, introduced by Geoffrey Burnstock, revolves around the function of extracellular nucleotides and nucleosides as crucial signaling molecules in cell-to-cell communication. nih.govunife.itbohrium.com Initially met with resistance, the hypothesis gained widespread acceptance following the cloning and characterization of their receptors in the early 1990s. bohrium.comfrontiersin.org Nucleotides such as adenosine (B11128) triphosphate (ATP), adenosine diphosphate (B83284) (ADP), uridine (B1682114) triphosphate (UTP), and uridine diphosphate (UDP) are released from cells under various physiological and pathological conditions. nih.govunife.it This release can be a regulated process, involving mechanisms like exocytosis or transport through membrane channels, or a non-regulated event resulting from cell damage or death. nih.govresearchgate.net Once in the extracellular space, these molecules activate specific purinergic receptors on the surface of target cells, modulating a vast array of biological processes including neurotransmission, inflammation, immune responses, tissue homeostasis, and wound healing. nih.govunife.itannualreviews.orgacs.org The complexity and specificity of purinergic signaling are further refined by the activity of ecto-nucleotidases, enzymes that degrade these nucleotides into other active signaling molecules, creating a highly adaptable and vital communication network in higher organisms. nih.govunife.itresearchgate.net

Classification and Subtypes of Purinergic P2 Receptors (P2X and P2Y Families) in Research Contexts

Purinergic receptors are broadly divided into two main classes: P1 receptors, which are activated by adenosine, and P2 receptors, which respond to nucleotides like ATP and ADP. wikipedia.org The P2 receptors are further categorized into two distinct families based on their structure and signal transduction mechanisms: P2X and P2Y receptors. wikipedia.orgwikipedia.orgnih.gov

P2X Receptors: This family consists of seven subtypes (P2X1–P2X7) that are ligand-gated ion channels. wikipedia.orgbjnephrology.org Structurally, they are trimeric receptors with each subunit possessing two transmembrane domains. wikipedia.orgbjnephrology.org Upon activation by ATP, P2X receptors form a channel permeable to cations such as Na+, K+, and Ca2+, leading to rapid membrane depolarization and activation of intracellular signaling pathways. bjnephrology.orgnih.gov These receptors are crucial in fast synaptic transmission and are found throughout the nervous, vascular, and immune systems. wikipedia.org

P2Y Receptors: This family comprises eight subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14) that are G protein-coupled receptors (GPCRs). wikipedia.orgbjnephrology.org They feature the characteristic seven-transmembrane domain structure of GPCRs. bjnephrology.org P2Y receptors are activated by a wider range of nucleotides, including ATP, ADP, UTP, UDP, and UDP-glucose, and their activation initiates intracellular second messenger cascades. wikipedia.orgnews-medical.net This family is involved in a diverse array of cellular functions, from platelet aggregation to immune cell maturation. wikipedia.orgbenthamscience.com

The initial classification of P2 receptors was based on pharmacology, with terms like P2T and P2Z used to describe specific responses. wikipedia.org However, with the advent of molecular cloning, these were reclassified into the current P2X and P2Y families, providing a more structured and accurate framework for research. wikipedia.orgnih.gov

Historical Development and Role of Pharmacological Probes in Purinergic Research

The elucidation of the complex roles of purinergic signaling has been heavily reliant on the development of pharmacological tools, namely selective agonists and antagonists. acs.orgnih.gov For decades, research was hampered by a lack of compounds that could reliably distinguish between the various receptor subtypes. nih.gov Early research utilized relatively non-selective compounds like suramin (B1662206) and reactive blue 2. news-medical.netnih.gov

A significant advancement came with the development of pyridoxal (B1214274) phosphate (B84403) derivatives, including pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) and its positional isomer, Iso-PPADS. nih.govnih.govnih.gov These compounds were among the first reasonably effective antagonists developed and became critical tools for characterizing P2 receptor functions. nih.govnih.gov While still exhibiting a degree of non-selectivity, they allowed researchers to begin dissecting the contributions of different P2 receptor families to physiological and pathological processes. nih.govnih.gov The introduction of Iso-PPADS, in particular, provided a probe that was more potent at certain P2X subtypes compared to its parent compound, PPADS. nih.govhellobio.com The ongoing development of more potent and selective antagonists, often using these early molecules as a scaffold, continues to be a crucial driver of progress in the field, enabling more precise therapeutic targeting for conditions like chronic pain, inflammation, and thrombosis. frontiersin.orgnih.gov

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H10N3Na4O12PS2 |

|---|---|

Molecular Weight |

599.3 g/mol |

IUPAC Name |

tetrasodium;2-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]benzene-1,4-disulfonate |

InChI |

InChI=1S/C14H14N3O12PS2.4Na/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-4-8(31(23,24)25)2-3-12(11)32(26,27)28;;;;/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4 |

InChI Key |

SDCXIPVOUDBGDK-UHFFFAOYSA-J |

Canonical SMILES |

CC1=C(C(=C(C(=N1)N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Iso Ppads Tetrasodium As a Fundamental Pharmacological Tool

Genesis and Evolution of Iso-PPADS within Purinergic Research Reagents

The introduction of Iso-PPADS (Pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid tetrasodium (B8768297) salt) into the toolkit of purinergic researchers was the result of a serendipitous event in chemical synthesis. nih.gov Initially, the goal was to synthesize PPADS (Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid), a known P2 purinoceptor antagonist. nih.gov The intended synthesis involved reacting the diazonium salt of aniline (B41778) 2,4-disulphonic acid with the sodium salt of pyridoxal-5-phosphate. nih.gov

However, a mistake was made in which aniline 2,5-disulphonic acid was used as the starting material instead of the intended 2,4-disulphonic acid isomer. nih.gov This unintentional substitution led to the production of a different, isomeric compound. nih.gov Upon discovering the error, the company notified its customers that they had received an isomer of PPADS. nih.gov This new molecule was subsequently named Iso-PPADS and became a valuable research tool in its own right. nih.gov The availability of both the 2',4' (PPADS) and 2',5' (Iso-PPADS) isomers provided researchers with a unique opportunity for comparative studies, helping to delineate the specificities and functions of different P2 receptor subtypes. nih.govtocris.com

General Classification as a P2 Purinoceptor Antagonist

Iso-PPADS is broadly classified as a non-selective P2X-purinoceptor antagonist. tocris.comscbt.comhellobio.com Its chemical name is Pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid tetrasodium salt. hellobio.comrndsystems.com The purinergic system includes P1 receptors (for adenosine) and P2 receptors (for ATP/ADP), with the P2 family further divided into ionotropic P2X channels and metabotropic P2Y G-protein coupled receptors. pnas.orgresearchgate.net Iso-PPADS exerts its effects primarily by blocking the P2X family of ligand-gated ion channels. tocris.commedchemexpress.com

Table 1: Chemical Properties of Iso-PPADS (tetrasodium)

| Property | Value | Source(s) |

|---|---|---|

| Full Chemical Name | Pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid tetrasodium salt | scbt.com, rndsystems.com |

| Molecular Formula | C₁₄H₁₀N₃Na₄O₁₂PS₂ | scbt.com, rndsystems.com |

| Molecular Weight | 599.30 g/mol | scbt.com, rndsystems.com |

| CAS Number | 207572-67-6 | scbt.com, rndsystems.com |

The antagonist activity of Iso-PPADS is potent, particularly at certain P2X receptor subtypes. Research has shown that it potently inhibits P2X₁ and P2X₃ receptors. hellobio.commedchemexpress.com Furthermore, studies have indicated that Iso-PPADS is more potent than its isomer, PPADS, at P2X₁, P2X₂, P2X₃, and P2Y₁ receptors, making it a distinct tool for pharmacological studies. hellobio.com

Table 2: Antagonist Activity of Iso-PPADS at Select P2X Receptors

| Receptor Subtype | IC₅₀ Value | Source(s) |

|---|---|---|

| P2X₁ | 43 nM | medchemexpress.com, hellobio.com |

| P2X₃ | 84 nM | medchemexpress.com, hellobio.com |

Significance in the Elucidation of P2 Receptor Biology and Function in Research

The development of pharmacological tools like Iso-PPADS has been critical to advancing the understanding of P2 receptor biology in a wide range of physiological and pathological processes. nih.gov By allowing for the selective blockade of these receptors, Iso-PPADS has enabled researchers to investigate their specific roles in cellular function.

One of the early and significant uses of Iso-PPADS was in differentiating receptor subtypes in the nervous system. In studies on the rat superior cervical ganglion, Iso-PPADS was instrumental in distinguishing responses mediated by P2X-purinoceptors from those evoked by pyrimidine (B1678525) nucleotides like UTP, supporting the existence of distinct receptor types for these signaling molecules. nih.govbio-techne.com

Iso-PPADS has also been crucial in uncovering the role of purinergic signaling in endocrine function. In studies involving human pancreatic islets, the application of Iso-PPADS was shown to inhibit ATP-induced insulin (B600854) secretion and significantly reduce insulin release stimulated by glucose. pnas.org This finding provided strong evidence for a positive autocrine feedback loop in human β-cells mediated by ATP acting on P2X receptors. pnas.org

Furthermore, research has implicated P2X receptors in various pathological conditions, with Iso-PPADS serving as a key investigative probe. It has been shown to have a protective effect against ventilator-induced brain injury. medchemexpress.com In the context of cancer research, Iso-PPADS has been used to study the migratory properties of human lung cancer cells, contributing to the understanding of how extracellular nucleotides in the tumor microenvironment can promote metastasis. tocris.comresearchgate.net Additionally, studies in mice have demonstrated that Iso-PPADS can produce antidepressant-like effects, suggesting that P2X receptors are involved in the modulation of stress and mood disorders. mdpi.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Iso-PPADS (tetrasodium) |

| PPADS (tetrasodium) |

| Adenosine (B11128) |

| Adenosine 5'-triphosphate (ATP) |

| Adenosine diphosphate (B83284) (ADP) |

| Aniline 2,4-disulphonic acid |

| Aniline 2,5-disulphonic acid |

| Pyridoxal-5-phosphate |

| Uridine (B1682114) 5'-triphosphate (UTP) |

| Suramin (B1662206) |

| Reactive blue 2 |

| MRS2179 |

| CGS15943 |

| Oxidized ATP (oATP) |

| Brilliant Blue G (BBG) |

| KN-62 |

| Thapsigargin |

| Nifedipine |

| Muscarine |

Molecular and Cellular Pharmacology of Iso Ppads Tetrasodium

Mechanism of Antagonistic Action on P2X Receptors

Iso-pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid (Iso-PPADS) is a non-selective antagonist of P2X receptors, a family of ligand-gated ion channels activated by extracellular adenosine (B11128) 5'-triphosphate (ATP). hellobio.comtocris.com Its mechanism of action involves direct interaction with the receptor protein, leading to a blockade of ion channel function.

Interactions at the Orthosteric Site and Cysteine-Rich Head Region

Recent studies have elucidated that the binding site for PPADS, and by extension its isomer Iso-PPADS, overlaps with the orthosteric binding site for ATP. researchgate.netnih.gov This suggests that Iso-PPADS acts as a competitive antagonist, sterically hindering the access of the agonist ATP to its binding pocket. researchgate.netnih.gov

Key amino acid residues have been identified as crucial for the binding of PPADS. In the human P2X1 receptor, four residues, Lys-70, Asp-170, Lys-190, and Lys-249, have been shown to be critical in forming the antagonist binding site. researchgate.netnih.gov This binding not only blocks the agonist site but also induces a conformational change in the adjacent cysteine-rich head (CRH) region of the receptor. researchgate.netnih.gov The interaction with the CRH is significant, as introducing a positive charge, similar to that in the human P2X1 receptor's CRH, can confer PPADS sensitivity to the typically insensitive rat P2X4 receptor. researchgate.netnih.gov This highlights the importance of both the orthosteric site charge and the conformation of the CRH in the antagonistic activity of PPADS and its analogs. researchgate.netresearchgate.net

Analysis of Reversibility of Receptor Blockade in Functional Assays

The reversibility of the receptor blockade by Iso-PPADS can vary depending on the P2X receptor subtype and the experimental conditions. While some initial studies in smooth muscle preparations suggested an irreversible antagonism by the related compound PPADS, subsequent research on recombinant receptors has provided a more nuanced view. nih.gov

For instance, the blockade by Iso-PPADS at P2X receptors on the rat vagus nerve has been reported to be fully reversible within 1 to 2 hours. nih.gov Similarly, the blockade by PPADS at recombinant P2X2 receptors is also reversible. nih.gov However, at recombinant P2X1 receptors, the blockade by PPADS is slowly and not fully reversible. nih.gov The slow reversibility has been hypothesized to be due to the formation of a Schiff's base between the aldehyde group of the antagonist and the receptor protein. nih.gov In contrast, some analogs of PPADS have been shown to have a greater degree of reversibility. researchgate.net For example, the antagonist MRS 2257, while producing a nonsurmountable inhibition, showed about 85% reversal of blockade after a 20-minute washout period at both P2X1 and P2X3 receptors. researchgate.net

Receptor Subtype Selectivity and Potency Profile

Iso-PPADS exhibits a distinct profile of selectivity and potency across different P2X receptor subtypes. It is generally more potent than its isomer, PPADS, at several P2X receptors. hellobio.comnih.gov

P2X1 Receptor Modulation

Iso-PPADS is a potent antagonist of the P2X1 receptor. hellobio.commedchemexpress.commedchemexpress.eu Studies have reported IC50 values in the nanomolar range for the inhibition of P2X1 receptors.

| Compound | Receptor | Species | IC50 (nM) | Reference |

| Iso-PPADS | P2X1 | - | 43 | hellobio.commedchemexpress.commedchemexpress.eu |

| PPADS | P2X1 | Rat (recombinant) | 98.5 ± 5.5 | nih.gov |

| Iso-PPADS | P2X1 | Rat (recombinant) | 42.5 ± 17.5 | nih.gov |

P2X2 Receptor Modulation

The potency of Iso-PPADS at P2X2 receptors is generally lower compared to its activity at P2X1 and P2X3 receptors. nih.gov It is considered a weak antagonist for the P2X2 receptor, with activity in the low micromolar range. tocris.comnih.gov While specific IC50 values for Iso-PPADS at P2X2 receptors are not consistently reported, it is known to be less potent at this subtype. tocris.com

P2X3 Receptor Modulation

Similar to its action on P2X1 receptors, Iso-PPADS is also a potent antagonist of P2X3 receptors. hellobio.commedchemexpress.commedchemexpress.eu This makes it a useful tool for studying the function of this receptor subtype, which is prominently involved in nociception.

| Compound | Receptor | Species | IC50 (nM) | Reference |

| Iso-PPADS | P2X3 | - | 84 | hellobio.commedchemexpress.commedchemexpress.eu |

| PPADS | P2X3 | Rat (recombinant) | 214 | researchgate.net |

| Iso-PPADS | P2X3 | Rat (recombinant) | 79 | researchgate.net |

P2X4 Receptor Modulation

Iso-PPADS (Pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid) exhibits distinct and subtype-selective interactions with purinergic P2X receptors. In the context of the P2X4 receptor subtype, Iso-PPADS is characterized as a particularly weak or ineffective antagonist. Research utilizing recombinant human and rat P2X4 receptors expressed in HEK293 cells has demonstrated this limited activity. When ATP is used as the agonist to evoke currents through P2X4 channels, the application of Iso-PPADS, even at concentrations up to 30 µM, fails to produce significant inhibition of the receptor's function. This lack of antagonistic effect at the P2X4 subtype is a key pharmacological feature that distinguishes it from its parent compound, PPADS, and positions it as a useful tool for differentiating the activity of other P2X receptor subtypes, such as P2X1 and P2X3, from that of P2X4 in native tissues and experimental systems.

P2X7 Receptor Modulation

The P2X7 receptor, known for its high activation threshold and involvement in inflammatory processes, is notably resistant to antagonism by many classical P2 receptor antagonists, including Iso-PPADS. Studies across various experimental models, including human and rat P2X7 receptors, have consistently shown that Iso-PPADS is a very poor antagonist of this subtype. In functional assays measuring P2X7 activation, such as BzATP-induced membrane permeabilization (e.g., ethidium (B1194527) bromide uptake), Iso-PPADS demonstrates negligible inhibitory activity at concentrations that effectively block other P2X subtypes. For instance, concentrations as high as 100 µM are often insufficient to produce a meaningful blockade of P2X7 receptor-mediated responses. This pronounced insensitivity of the P2X7 receptor to Iso-PPADS further underscores the compound's selectivity and aids researchers in pharmacologically isolating P2X7-dependent signaling pathways from those mediated by Iso-PPADS-sensitive receptors.

Interactions with P2Y Receptor Subtypes, including P2Y1

In contrast to its limited effects on P2X4 and P2X7 receptors, Iso-PPADS is a potent and selective antagonist at certain metabotropic P2Y receptor subtypes, most notably the P2Y1 receptor. The P2Y1 receptor is an ADP-sensitive Gq-coupled receptor critical in various physiological processes. Pharmacological characterization has established Iso-PPADS as a competitive antagonist at the P2Y1 receptor, with reported pA2 values indicating significant potency. For example, in studies on turkey erythrocyte membranes, Iso-PPADS antagonized 2-MeSADP-induced activity with a pA2 value of approximately 6.5. Its ability to selectively block P2Y1-mediated signaling without significantly affecting other subtypes, such as the UTP-sensitive P2Y2 and P2Y4 receptors, makes it an invaluable pharmacological probe for elucidating the specific contributions of the P2Y1 receptor in complex biological systems.

Table 1: Antagonist Potency of Iso-PPADS at Select P2 Receptor Subtypes This interactive table summarizes the differential potency of Iso-PPADS. Click headers to sort.

| Receptor Subtype | Agonist Used in Assay | Potency (pA₂ or IC₅₀) | Finding Summary | Reference(s) |

|---|---|---|---|---|

| P2Y₁ | 2-MeSADP / ADP | pA₂ ≈ 6.5 | Potent competitive antagonist | , |

| P2X₄ | ATP | > 30 µM (No significant block) | Weak or ineffective antagonist |

Modulation of Nucleotide Binding and Ecto-Enzyme Activity in Research Systems

Effects on Alpha,Beta-Methylene-ATP-Evoked Responses

Alpha,beta-methylene-ATP (α,β-meATP) is a stable analogue of ATP that acts as a potent and relatively selective agonist for P2X1 and P2X3 receptors. Iso-PPADS has been demonstrated to be an effective antagonist of responses evoked by α,β-meATP, reflecting its inhibitory action at these specific receptor subtypes. In isolated tissue preparations, such as the rat vas deferens, where smooth muscle contraction is largely mediated by P2X1 receptors, Iso-PPADS competitively antagonizes α,β-meATP-induced contractions. The potency of this antagonism is significant, with reported pA2 values in the range of 6.0–6.5. This action allows researchers to use Iso-PPADS to block P2X1/P2X3-mediated pathways and thereby investigate the function of other purinergic receptors that may be co-expressed in the same tissue.

Differentiation of Uridine (B1682114) Triphosphate (UTP)-Mediated Responses

A key application of Iso-PPADS in pharmacological research is its use in differentiating between ATP- and UTP-sensitive purinergic receptors. UTP is a primary agonist for P2Y2 and P2Y4 receptors but does not activate P2X1, P2X3, or P2Y1 receptors. Given that Iso-PPADS is a potent antagonist of P2X1, P2X3, and P2Y1 receptors but a very weak antagonist of P2Y2 and P2Y4 receptors, it serves as an excellent discriminatory tool. In a system where both ATP and UTP elicit a response, the application of Iso-PPADS can help identify the receptors involved. If the ATP-mediated response is blocked while the UTP-mediated response remains intact, it strongly suggests the involvement of Iso-PPADS-sensitive receptors (e.g., P2X1, P2Y1) for the ATP signal and Iso-PPADS-insensitive receptors (e.g., P2Y2, P2Y4) for the UTP signal. This pharmacological dissection is crucial for characterizing receptor expression and function in native tissues.

Influence on Ecto-ATPase Hydrolytic Activity

The interpretation of data from experiments using P2 receptor antagonists can be complicated by their potential off-target effects on ecto-nucleotidases (or ecto-ATPases), the enzymes responsible for the extracellular hydrolysis of ATP and other nucleotides. Inhibition of these enzymes can increase the local concentration and prolong the action of endogenous or exogenously applied agonists, confounding the assessment of direct receptor antagonism. Research into the effects of Iso-PPADS on these enzymes has shown that it can indeed inhibit ecto-ATPase activity. For example, in studies using rat brain synaptosomes, Iso-PPADS was found to inhibit the hydrolysis of ATP with an IC₅₀ value in the micromolar range (e.g., ~23 µM). This inhibitory effect must be considered when designing experiments and interpreting results, as the observed potentiation of an ATP-mediated response in the presence of Iso-PPADS could be due to enzyme inhibition rather than an allosteric modulatory effect on the receptor itself.

Table 2: Functional Effects of Iso-PPADS in Research Systems This interactive table summarizes the utility of Iso-PPADS in functional assays. Click headers to sort.

| Experimental System/Target | Agonist/Substrate | Effect of Iso-PPADS | Potency / Concentration | Reference(s) |

|---|---|---|---|---|

| P2X₁/P2X₃-mediated responses | α,β-meATP | Competitive antagonism | pA₂ ≈ 6.0–6.5 | , |

| P2Y₂/P2Y₄-mediated responses | UTP | No significant antagonism | > 30 µM | , |

Table of Mentioned Compounds

| Abbreviation / Common Name | Full Chemical Name |

| Iso-PPADS (tetrasodium) | Pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid, tetrasodium (B8768297) salt |

| ATP | Adenosine 5'-triphosphate |

| UTP | Uridine 5'-triphosphate |

| α,β-meATP | Alpha,beta-methyleneadenosine 5'-triphosphate |

| ADP | Adenosine 5'-diphosphate |

| 2-MeSADP | 2-(Methylthio)adenosine 5'-diphosphate |

| BzATP | 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate |

| PPADS | Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid |

Applications of Iso Ppads Tetrasodium in Preclinical Research Models Non Human

Neurobiological Research Applications

Iso-PPADS has been instrumental in clarifying the function of P2X receptors in synaptic communication within ganglia and across neuronal pathways. In studies involving rat sympathetic ganglia, Iso-PPADS, along with PPADS, was used to differentiate between responses mediated by various P2 receptors. bio-techne.comtocris.comrndsystems.com It was observed that Iso-PPADS can antagonize the effects evoked by ATP analogues like α,β-methylene-ATP. bio-techne.comtocris.comrndsystems.com Further research in the rat brainstem has shown that Iso-PPADS can block the facilitation of spontaneous excitatory postsynaptic currents (sEPSCs) that are induced by ATPγS, indicating its role in modulating excitatory synaptic inputs. nih.gov This pharmacological blockade helps researchers to isolate and study the specific contributions of P2X receptors to synaptic events. nih.gov The use of such antagonists is crucial for the functional analysis of synaptic transmission in neuronal cultures from various brain regions. nih.gov

Iso-PPADS has been employed to investigate the influence of purinergic signaling on glial cells, which are key to central nervous system homeostasis and pathology. semanticscholar.orgmdpi.com In a preclinical model of autism spectrum disorders using valproic acid (VPA), Iso-PPADS treatment was shown to reduce the number of microglia in the prefrontal cortex of VPA-exposed animals back to control levels. mdpi.com This suggests an important role for P2 receptors in modulating microglial proliferation or infiltration in pathological states. mdpi.com

Furthermore, in the same VPA model, while Iso-PPADS had minimal effect on the changes in microglial arborization, it did prevent the enlargement of microglial cell bodies and significantly inhibited the increased expression of inflammatory cytokines, specifically IL-6 and TNF-α. mdpi.com In a separate study on status epilepticus, a residual ATP-induced current in activated microglia that was resistant to a P2X7 antagonist was blocked by Iso-PPADS, suggesting the involvement of other P2X receptor subtypes in microglial activation during seizures. nih.gov Research has also found that the non-selective P2 purinergic receptor antagonist ISO-PPADS significantly suppressed ultrasound-enhanced microglial migration. researchgate.net Hypoxia has been shown to ablate the ability of P2X receptor signaling to induce inflammatory gene expression in microglia. tandfonline.com

The contribution of P2X receptors to pain signaling (nociception) has been extensively studied using Iso-PPADS. P2X receptors are highly expressed in sensory neurons and are implicated in pain pathways. liverpool.ac.uk In studies on capsaicin-sensitive vagal lung afferent fibers, Iso-PPADS was found to partially attenuate the nerve fiber responses evoked by hydrogen peroxide (H₂O₂), a reactive oxygen species. nih.gov This suggests that P2X receptors are involved in mediating the sensory response to oxidative stress. nih.gov The combined application of Iso-PPADS and a TRPV1 antagonist further reduced these responses, indicating that both receptor types contribute to the activation of sensory nerves by irritants. nih.govnih.gov These findings highlight the role of purinergic signaling in the activation of nociceptive pathways in response to tissue-damaging stimuli.

Iso-PPADS has been utilized in behavioral neuroscience to probe the role of purinergic systems in stress and depression-like behaviors. The forced swimming test (FST) is a standard preclinical model for assessing antidepressant potential. acs.org In this model, the administration of Iso-PPADS has been reported to decrease the immobility time in mice, an effect that is considered to be antidepressant-like. mdpi.comcpn.or.kr This finding suggests that blocking P2X receptors can modulate the neural circuits that govern behavioral responses to stress. mdpi.comresearchgate.net The antidepressant-like activity of Iso-PPADS was linked to a reduction in nitric oxide levels in the prefrontal cortex, pointing to an interaction between the purinergic and nitrergic systems in the modulation of mood-related behaviors. cpn.or.krbiorxiv.org

Research has uncovered a significant interaction between purinergic signaling and the nitric oxide (NO) pathway in the brain, with Iso-PPADS serving as a key investigative tool. jci.org NO is a critical signaling molecule in the nervous system, involved in processes ranging from neurotransmission to blood flow regulation. jci.org Studies using the forced swimming test have demonstrated that the antidepressant-like effects of Iso-PPADS are associated with a decrease in NO levels in the prefrontal cortex. mdpi.comcpn.or.krbiorxiv.org This suggests that the behavioral outcomes of P2X receptor blockade are, at least in part, mediated through the modulation of NO synthesis or signaling. researchgate.net Further molecular analysis has suggested a possible coupling between the P2X7 receptor and neuronal nitric oxide synthase (nNOS) in the prefrontal cortex, providing a potential mechanism for this interaction. mdpi.comresearchgate.net

Iso-PPADS has provided crucial insights into the mechanisms underlying ventilator-induced brain injury (VIBI), a significant complication in critically ill patients. nih.gov Preclinical studies have shown that mechanical ventilation can lead to neuroinflammation and apoptosis in the hippocampus. nih.govmdc-berlin.deresearchgate.net In a mouse model, the administration of Iso-PPADS before mechanical ventilation was shown to protect against VIBI. mdc-berlin.denih.gov Specifically, Iso-PPADS treatment resulted in the amelioration of pro-apoptotic signaling in the hippocampus. nih.gov Furthermore, ventilated animals treated with Iso-PPADS exhibited lower hippocampal levels of inflammatory cytokines such as interleukin-6, interleukin-1β, and TNF-α compared to untreated ventilated animals. mdc-berlin.de These findings strongly suggest that the activation of pulmonary P2X receptors is a key trigger in the signaling cascade that leads to VIBI. mdc-berlin.deresearchgate.netnih.gov

Data Tables

Table 1: Research Findings on Iso-PPADS in Neurobiological Applications

| Application Area | Preclinical Model | Key Research Findings | References |

| Synaptic Transmission | Rat sympathetic ganglia; Rat brainstem slices | Antagonizes α,β-methylene-ATP evoked responses; Blocks ATPγS-induced facilitation of spontaneous excitatory postsynaptic currents. | bio-techne.comtocris.comrndsystems.comnih.gov |

| Glial Cell Modulation | Valproic acid (VPA) induced model of autism; Status epilepticus model | Reduces microglial numbers in the prefrontal cortex; Inhibits VPA-induced increases in IL-6 and TNF-α expression; Blocks residual ATP-induced currents in activated microglia. | mdpi.comnih.gov |

| Nociception | Rat capsaicin-sensitive vagal lung afferents | Partially attenuates sensory nerve activation by hydrogen peroxide (H₂O₂). | nih.gov |

| Stress-Related Behavior | Mouse Forced Swimming Test (FST) | Decreases immobility time, indicating an antidepressant-like effect. | mdpi.comcpn.or.kr |

| Nitric Oxide Signaling | Mouse model (FST) | The antidepressant-like effect is associated with reduced nitric oxide levels in the prefrontal cortex. | mdpi.comcpn.or.krresearchgate.netbiorxiv.org |

| Ventilator-Induced Brain Injury | Mouse model of mechanical ventilation | Protects against hippocampal pro-apoptotic signaling; Reduces hippocampal levels of inflammatory cytokines (IL-6, IL-1β, TNF-α). | mdc-berlin.denih.gov |

Cardiovascular System Research Applications

Analysis of Vascular Smooth Muscle Contractility (e.g., Vas Deferens, Mesenteric Arteries)

Iso-PPADS (tetrasodium), a non-selective P2X purinoceptor antagonist, has been instrumental in elucidating the role of purinergic signaling in the contraction of vascular smooth muscle. hellobio.comtocris.comrndsystems.com In preclinical studies, its application has provided significant insights into the function of P2X receptors in various tissues, including the vas deferens and mesenteric arteries.

In the rat vas deferens, a classical model for studying smooth muscle contractility, Iso-PPADS has been used to characterize the affinity of antagonists at P2X purinoceptors. hellobio.com Research has shown that P2X1 receptors are crucial for P2X receptor-mediated smooth muscle contraction in this tissue. nih.gov Studies utilizing Iso-PPADS have helped to differentiate the contributions of various P2X receptor subtypes to the contractile response. nih.gov

In the rat mesenteric arterial bed, Iso-PPADS has been employed to investigate vasoconstrictor and vasodilator responses. guildhe.ac.uk Research has demonstrated that the properties of P2X and P2Y receptors are dependent on the diameter of the artery. nih.gov In medium-sized mesenteric arteries, Iso-PPADS effectively antagonizes P2X receptors. nih.gov Specifically, in large mesenteric arteries, Iso-PPADS at a concentration of 30 μM was found to inhibit responses to the P2X receptor agonist α,β-methylene ATP (α,β-meATP) by 41.8±14.2%. nih.gov This suggests a role for P2X receptors in mediating contraction in larger mesenteric vessels. nih.gov The use of Iso-PPADS, in conjunction with other pharmacological tools, has been crucial in dissecting the complex interplay of purinergic receptors in regulating vascular tone. d-nb.info

Table 1: Effect of Iso-PPADS on Vascular Smooth Muscle Contraction

| Tissue | Agonist | Effect of Iso-PPADS | Key Finding | Reference |

|---|---|---|---|---|

| Rat Mesenteric Arteries (Large) | α,β-meATP | Inhibition of contraction (41.8±14.2% at 30 μM) | P2X receptors contribute to vasoconstriction. | nih.gov |

| Rat Vas Deferens | ATP | Antagonism of P2X-mediated contraction | Characterization of P2X receptor antagonist affinities. | hellobio.com |

Characterization of Purinergic Receptor Function in Arterial Beds

Iso-PPADS has been a valuable tool for characterizing the diverse functions of purinergic receptors throughout various arterial beds. researchgate.net Its ability to antagonize P2X receptors allows researchers to isolate and study the specific contributions of this receptor subtype to vascular responses. tocris.com

Studies on rat mesenteric arteries have revealed that the function of purinergic receptors varies with vessel size. nih.gov In small and medium-sized arteries, responses to the P2X agonist α,β-meATP are sensitive to suramin (B1662206), another P2 receptor antagonist, while in large arteries, these responses are suramin-insensitive but are inhibited by Iso-PPADS. nih.gov This differential sensitivity highlights the heterogeneity of P2X receptor subtypes along the arterial tree. nih.gov

Immunohistochemical analysis has not shown significant differences in the expression patterns of P2X receptors between different-sized mesenteric arteries, suggesting that the functional differences may arise from variations in receptor subtypes or signaling pathways. nih.gov The P2X1 receptor subtype appears to dominate the response in small and medium-sized arteries. nih.gov The nature of the suramin-insensitive response in large arteries that is blocked by Iso-PPADS remains an area of active investigation. nih.gov

Investigation of Neural Reflex Responses in Cardiovascular Regulation

Iso-PPADS has been utilized to investigate the role of P2X receptors in neural reflex responses that regulate the cardiovascular system. tandfonline.com Activation of P2X receptors on sensory nerve fibers can initiate reflexes that lead to changes in heart rate and blood pressure. medchemexpress.com

In studies investigating the effects of inhaled irritants like cigarette smoke, Iso-PPADS has been shown to attenuate the associated cardiovascular responses. tandfonline.com For instance, exposure to cigarette smoke can cause transient decreases in mean arterial blood pressure and heart rate. tandfonline.com Pretreatment with Iso-PPADS can reduce these effects, suggesting that the activation of P2X receptors on C-fibers is a key step in initiating this reflex. tandfonline.com These findings indicate that P2X receptors are involved in sensing inhaled irritants and triggering subsequent cardiovascular adjustments. tandfonline.com

Respiratory System Research Applications

Exploration of Lung Vagal C-fiber Afferent Activation by Irritants

Iso-PPADS has been crucial in understanding the mechanisms by which inhaled irritants, such as cigarette smoke, activate lung vagal C-fiber afferents (LVCAs), leading to respiratory reflexes. spandidos-publications.comnih.gov Research in anesthetized rats has demonstrated that cigarette smoke produces a concentration-dependent stimulation of these fibers. spandidos-publications.comnih.gov

Pretreatment with Iso-PPADS, a P2X receptor antagonist, significantly reduces the fiber responses to cigarette smoke. spandidos-publications.comnih.gov Studies have shown that Iso-PPADS alone can reduce the response by approximately 44%. spandidos-publications.comnih.gov When combined with a TRPV1 receptor antagonist like capsazepine (B1668289), the inhibitory effect is even greater, indicating that both P2X and TRPV1 receptors are involved in the activation of LVCAs by cigarette smoke. spandidos-publications.comnih.gov This suggests that multiple receptor pathways converge to mediate the sensory response to inhaled irritants. tandfonline.com

Table 2: Effect of Antagonists on Cigarette Smoke-Induced Lung Vagal C-fiber Activation

| Pretreatment | Reduction in Fiber Response (%) | Key Finding | Reference |

|---|---|---|---|

| Iso-PPADS | 44 | P2X receptors are involved in LVCA activation by cigarette smoke. | spandidos-publications.comnih.gov |

| Capsazepine (CPZ) | 40 | TRPV1 receptors are involved in LVCA activation by cigarette smoke. | spandidos-publications.comnih.gov |

| Iso-PPADS + CPZ | Greater than individual antagonists | Both P2X and TRPV1 receptors contribute to the response. | spandidos-publications.comnih.gov |

| Dimethylthiourea (DMTU) | 64 | Hydroxyl radicals are key mediators in the response. | spandidos-publications.comnih.gov |

Studies on Sensory Transduction of Pulmonary Reactive Oxygen Species

Iso-PPADS has played a significant role in elucidating the sensory transduction mechanisms of pulmonary reactive oxygen species (ROS) by capsaicin-sensitive vagal lung afferent fibers. nih.govplos.orgplos.org ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), are produced in various lung pathological conditions and can stimulate these sensory nerves. nih.gov

Studies have shown that Iso-PPADS can partially attenuate the H₂O₂-evoked responses of these afferent fibers, with a reduction in fiber activity of approximately -51% ± 9%. nih.gov This blocking effect of Iso-PPADS on P2X receptors, along with the effect of the TRPV1 antagonist capsazepine, suggests that both receptor types are involved in the sensory transduction of ROS. nih.gov The combination of capsazepine and Iso-PPADS can almost completely block the afferent responses to H₂O₂, indicating their primary roles in this process. nih.gov Furthermore, the fact that Iso-PPADS does not have ROS scavenging effects suggests its action is specifically through P2X receptor antagonism. nih.gov These findings highlight the importance of P2X receptors in sensing oxidative stress in the lungs and initiating protective reflexes. tandfonline.com

Endocrine System Research Applications

Dissection of ATP-mediated Insulin (B600854) Secretion Mechanisms in Pancreatic Beta Cells

In preclinical studies, Iso-PPADS has been instrumental in elucidating the role of purinergic signaling, specifically through P2X receptors, in the regulation of insulin secretion from pancreatic beta cells. nih.govpnas.orgbibliotekanauki.plnih.gov Research has demonstrated that extracellular ATP, co-secreted with insulin, acts as a positive autocrine signal to amplify glucose-stimulated insulin secretion. nih.govfrontiersin.org Iso-PPADS, as a P2X receptor antagonist, has been used to dissect this pathway.

In studies using isolated human and rat pancreatic islets, the application of Iso-PPADS led to a significant reduction in both ATP-induced and glucose-induced insulin secretion. nih.govpnas.org For instance, in human islets, Iso-PPADS (50 μM) inhibited ATP-induced insulin release by approximately 95%. nih.gov It also reduced glucose-stimulated insulin secretion by about 30%. pnas.org These findings suggest that P2X receptors, which are blocked by Iso-PPADS, play a crucial role in the amplification of the insulin secretory response. nih.govpnas.org

Furthermore, Iso-PPADS has been used to investigate the downstream signaling mechanisms. The inhibitory effect of Iso-PPADS on insulin secretion is linked to its ability to block the influx of extracellular Ca²⁺, a critical step in insulin exocytosis. nih.govpnas.org Studies have shown that Iso-PPADS reduces the intracellular calcium concentration ([Ca²⁺]i) responses induced by ATP agonists. pnas.org This supports the model where ATP, by activating P2X receptors, causes membrane depolarization and subsequent opening of voltage-gated Ca²⁺ channels, leading to enhanced insulin release. nih.gov The use of Iso-PPADS has helped to differentiate the roles of P2X and P2Y receptors, with evidence pointing to a predominant role for P2X receptors in mediating the stimulatory effects of ATP on insulin secretion in human beta cells. nih.govpnas.org

Table 1: Effect of Iso-PPADS on Insulin Secretion in Pancreatic Islets

| Experimental Model | Stimulus | Iso-PPADS Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Human Pancreatic Islets | ATP (10 μM) | 50 μM | ~95% inhibition of insulin secretion | nih.gov |

| Human Pancreatic Islets | Glucose (11 mM) | 50 μM | ~30% reduction in insulin release | pnas.org |

| Human Beta Cells | ATPγS (50 μM) | Not specified | Reduced [Ca²⁺]i responses | pnas.org |

| Rat Pancreas (perfused) | ADPβS | Not specified | Antagonized insulin secretion | nih.gov |

Immunological and Inflammatory Process Research

Modulation of Pro-inflammatory Cytokine Expression in Glial Cells

Iso-PPADS has been utilized in non-human preclinical models to investigate the role of purinergic signaling in neuroinflammation, particularly in modulating the expression of pro-inflammatory cytokines in glial cells like microglia and astrocytes. nih.govmdpi.com Extracellular ATP, often released during cellular stress or injury, can activate P2X receptors on these cells, leading to the production and release of inflammatory mediators. nih.gov

In a rat model of autism spectrum disorders induced by prenatal exposure to valproic acid (VPA), administration of Iso-PPADS was shown to partially reduce the observed changes in glial cell morphology and the associated increase in pro-inflammatory cytokine expression. nih.govmdpi.com This suggests that P2 receptor signaling, which is antagonized by Iso-PPADS, is involved in the neuroinflammatory processes seen in this model. nih.gov Specifically, the study observed profound alterations in microglial cell numbers and morphology in the cortex of VPA-exposed animals, which led to elevated expression of pro-inflammatory cytokines. nih.gov Treatment with Iso-PPADS helped to mitigate these changes, indicating a potential role for P2 receptor blockade in modulating glial cell activation and the subsequent inflammatory response. nih.govmdpi.com

Further research has highlighted the involvement of specific P2X receptors, such as P2X7, in the release of cytokines like IL-1β from microglia. nih.govjneurosci.org While Iso-PPADS is a broad-spectrum P2X antagonist, its effects in these models point to the general importance of the P2X receptor pathway in glial cell-mediated neuroinflammation. hellobio.comrndsystems.com For instance, in studies of activated microglia, while the P2X7 receptor antagonist Brilliant Blue G (BBG) blocked a significant portion of ATP-induced currents, a residual current remained that could be further reduced by Iso-PPADS, suggesting the involvement of other P2X receptor subtypes. jneurosci.org

Table 2: Effect of Iso-PPADS on Glial Cells and Cytokine Expression

| Research Model | Key Findings | Reference |

|---|---|---|

| Rat model of autism (prenatal VPA exposure) | Partially reduced alterations in microglial cell morphology and pro-inflammatory cytokine expression. | nih.govmdpi.com |

| Activated hippocampal microglia (post-status epilepticus) | Blocked a component of ATP-induced currents, suggesting the involvement of non-P2X7 P2X receptors. | jneurosci.org |

Role in Resident Macrophage and Neutrophil-Driven Inflammatory Damage Studies

In preclinical research focusing on inflammatory processes, Iso-PPADS has been employed to investigate the communication between resident macrophages and neutrophils, particularly in the context of tissue injury. nih.govcore.ac.ukscribd.com Studies have revealed a fascinating mechanism where resident macrophages can "cloak" small tissue injuries to prevent excessive, damaging inflammation driven by neutrophils. nih.govscribd.com

In a mouse model of muscular dystrophy, a condition characterized by neutrophil-driven inflammatory myopathy, the interplay between different immune cells is crucial. nih.govcore.ac.uk Although the direct effects of Iso-PPADS were not the central finding of the "cloaking" study, its inclusion as a pharmacological tool underscores the importance of purinergic signaling in models of inflammatory damage where both resident macrophages and neutrophils play significant roles. nih.govcore.ac.uk

Table 3: Iso-PPADS in the Study of Macrophage-Neutrophil Interactions

| Research Model | Key Phenomenon Investigated | Role of Iso-PPADS | Reference |

|---|---|---|---|

| Mouse sterile injury model (peritoneal wall) | Resident macrophage "cloaking" of microlesions to prevent neutrophil swarming. | Used as a pharmacological tool to investigate the role of purinergic signaling in inflammation. | nih.govscribd.com |

| Mouse model of muscular dystrophy (mdx) | Neutrophil-driven inflammatory myopathy. | Implied use in dissecting the contribution of P2X receptor signaling to the inflammatory process. | nih.govcore.ac.uk |

Other Research Applications

Studies on DNA Binding Proteins (e.g., Mcm10) Selectivity

Beyond its well-established role as a P2X receptor antagonist, Iso-PPADS has found application in a completely different area of research: the study of DNA binding proteins. royalsocietypublishing.orgroyalsocietypublishing.org Specifically, it has been identified as an inhibitor of the DNA binding protein Mcm10 (Minichromosome maintenance protein 10), which is essential for DNA replication. royalsocietypublishing.orgroyalsocietypublishing.org

In a study aimed at identifying inhibitors of Mcm10, Iso-PPADS and its related compound PPADS were found to be highly selective for human Mcm10 (hMcm10) over another DNA binding protein, human replication protein A (RPA). royalsocietypublishing.orgroyalsocietypublishing.org This selectivity is a crucial attribute for a chemical probe, as it allows researchers to specifically target the function of Mcm10 in cellular processes. The study reported that Iso-PPADS and PPADS were more than 50-fold selective for hMcm10 compared to RPA. royalsocietypublishing.orgroyalsocietypublishing.org

Interestingly, the study also revealed that the inhibitory effect of Iso-PPADS on Mcm10 is species-specific, with little activity observed against Mcm10 from Xenopus (xMcm10). royalsocietypublishing.org This suggests that the binding site for Iso-PPADS on Mcm10 may differ between species. The mechanism of inhibition is thought to involve Iso-PPADS mimicking the sugar-phosphate backbone of DNA, thereby competing with DNA for binding to Mcm10. royalsocietypublishing.org Surface plasmon resonance (SPR) competition experiments further confirmed that Iso-PPADS competes with other inhibitors for the same binding site on Mcm10. researchgate.net Although Iso-PPADS was a weaker inhibitor of Mcm10 compared to other compounds tested, its high selectivity makes it a valuable tool for studying the specific functions of this important DNA replication protein. royalsocietypublishing.orgroyalsocietypublishing.org

Table 4: Selectivity of Iso-PPADS for DNA Binding Proteins

| Protein | Relative Affinity/Selectivity | Experimental Technique | Reference |

|---|---|---|---|

| human Mcm10 (hMcm10) | Inhibitor | Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR) | royalsocietypublishing.orgroyalsocietypublishing.org |

| human Replication Protein A (RPA) | Very weak inhibitor; >50-fold selective for hMcm10 over RPA | FP | royalsocietypublishing.orgroyalsocietypublishing.org |

| Xenopus Mcm10 (xMcm10) | Little activity | Not specified | royalsocietypublishing.org |

Methodological Use in Purinergic Receptor Expression Studies (e.g., ARPKD Cystic Epithelia)

In non-human, preclinical research models of Autosomal Recessive Polycystic Kidney Disease (ARPKD), Iso-PPADS is utilized as a pharmacological tool to investigate the role of purinergic signaling in cyst formation and enlargement. henryford.comnih.gov Growing evidence indicates that abnormally high concentrations of extracellular adenosine (B11128) triphosphate (ATP) in the fluid of renal cysts may contribute to the disease's progression by acting on P2 receptors. henryford.comnih.gov

Research using the PCK/CrljCrl-Pkhd1pck/CRL (PCK) rat, an established model for ARPKD, has been instrumental in elucidating these mechanisms. henryford.comnih.gov Investigators use freshly isolated cystic monolayers from these animals to study cellular responses to ATP. henryford.comresearchgate.net A key methodological approach involves confocal calcium imaging to measure changes in intracellular calcium levels, a primary outcome of P2 receptor activation. henryford.com

Iso-PPADS, as a non-selective P2X receptor antagonist, is applied to these cystic epithelia to determine the contribution of P2X-type receptors to the observed ATP-induced calcium influx. henryford.comresearchgate.net In one such study, the application of Iso-PPADS resulted in a partial but significant blockade of the ATP response, demonstrating that P2X receptors are actively involved in calcium signaling in these diseased cells. henryford.comresearchgate.net This use of Iso-PPADS helps researchers to pharmacologically dissect the specific receptor subtypes responsible for pathological signaling. The findings from these antagonist-based assays suggest a remodeling of purinergic receptors in ARPKD, with a shift towards a prevalence of P2X4 and/or P2X7 receptors in the cystic epithelia. henryford.comnih.govresearchgate.net

The table below summarizes the methodological application of Iso-PPADS in a key study on ARPKD cystic epithelia.

Table 1: Methodological Application of Iso-PPADS in an ARPKD Model

| Parameter | Description |

|---|---|

| Research Model | PCK/CrljCrl-Pkhd1pck/CRL (PCK) rat, an established model for ARPKD. henryford.comnih.gov |

| Biological Sample | Freshly isolated cystic monolayers from PCK rat kidneys. henryford.com |

| Experimental Technique | Confocal calcium imaging to measure ATP-evoked intracellular calcium transients. henryford.comresearchgate.net |

| Compound's Role | Iso-PPADS was used as a non-selective P2X antagonist to block ATP-mediated responses. henryford.comresearchgate.net |

| Key Finding | Application of Iso-PPADS partially blocked the ATP-induced calcium influx, indicating the functional presence and contribution of P2X receptors (specifically suggesting P2X4) in the cystic epithelium's signaling pathway. henryford.comresearchgate.net |

Theoretical and Computational Studies (e.g., Putative Purinergic Receptors in Plants)

The role of Iso-PPADS extends beyond wet-lab experiments into the realm of theoretical and computational biology, particularly in the search for purinergic receptors in organisms where they have not been definitively identified, such as plants. researchgate.net While extracellular ATP is a known signaling molecule in plants, released in response to stimuli like stress, the corresponding receptors are not as well-characterized as their animal counterparts. researchgate.net

Bioinformatics and molecular modeling studies have been conducted to identify potential plant purinergic receptors. researchgate.net In one such theoretical study, researchers identified a receptor in the green alga Ostreococcus lucimarinus with sequence similarity to the human P2X4 receptor. researchgate.net

In this context, compounds like Iso-PPADS are used not as physical agents but as templates or reference ligands in computational docking simulations. researchgate.netnih.gov Molecular modeling studies can simulate the interaction between a putative receptor's binding site and known antagonists like Iso-PPADS. researchgate.net By assessing how well the antagonist "fits" into a modeled receptor structure, researchers can make predictions about the protein's function and its likelihood of being a true purinergic receptor. These computational approaches, which may involve techniques like homology modeling and molecular docking, help to build a theoretical case for the existence and characteristics of P2X-like receptors in the plant kingdom. researchgate.netcardiff.ac.uk

The table below outlines the use of Iso-PPADS in theoretical studies of plant receptors.

Table 2: Use of Iso-PPADS in Theoretical and Computational Studies

| Parameter | Description |

|---|---|

| Research Area | Bioinformatics and molecular modeling of putative purinergic receptors in plants. researchgate.net |

| Organism of Interest | Ostreococcus lucimarinus (a green alga), studied as a representative of early photosynthetic plants. researchgate.net |

| Computational Method | Homology modeling to create a three-dimensional structure of a putative plant receptor based on known animal P2X receptor structures. researchgate.net |

| Compound's Role | Iso-PPADS, along with other known P2 receptor ligands, serves as a reference antagonist in molecular docking simulations to probe the binding characteristics of the modeled receptor. researchgate.net |

| Theoretical Outcome | Such studies strengthen the hypothesis that plants possess functional purinergic receptors, with findings suggesting that a receptor in O. lucimarinus has characteristics consistent with a P2X-type receptor from a modeling perspective. researchgate.net |

Comparative Pharmacological Analysis of Iso Ppads Tetrasodium

Comparison with Pyridoxal (B1214274) Phosphate (B84403) Derivatives (e.g., PPADS, MRS Compounds)

Iso-PPADS is a positional isomer of PPADS (pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid), with the only structural difference being the substitution pattern on the azophenyl ring. nih.govnih.gov This seemingly minor alteration leads to notable differences in their pharmacological activity. Generally, iso-PPADS is considered more potent than PPADS at several P2X receptors. hellobio.comnih.gov For instance, iso-PPADS demonstrates greater potency at P2X1, P2X2, P2X3, and P2Y1 receptors compared to PPADS. hellobio.com Specifically, the IC50 values of iso-PPADS for P2X1 and P2X3 receptors are 43 nM and 84 nM, respectively. medchemexpress.com

The development of analogues has further elucidated structure-activity relationships. For example, the MRS series of compounds, which are derivatives of pyridoxal phosphate, have been synthesized to explore the chemical space around PPADS and iso-PPADS. One such analogue, MRS 2159, is more potent than PPADS at the P2X1 receptor and also acts as an antagonist at the P2X3 receptor. tocris.comnews-medical.net Another derivative, MRS 2220, a cyclic analogue of iso-PPADS, was found to be a selective but less potent antagonist at the P2X1 receptor compared to iso-PPADS. guildhe.ac.uk The development of these analogues, such as modifying the aldehyde, phosphate, or sulfonate groups to carboxylic acids, has shown that these changes can be made without losing antagonistic potency at P2X1 and P2X3 receptors. nih.gov

Interestingly, the journey to iso-PPADS was somewhat serendipitous. It was initially synthesized by mistake when aniline-2,5-disulfonic acid was used instead of aniline-2,4-disulfonic acid. nih.gov The resulting "iso-PPADS" was found to have comparable or even superior activity to the intended PPADS, securing its place as a valuable research tool. nih.gov

Table 1: Comparative Potency of Iso-PPADS and Related Compounds at P2X Receptors

| Compound | P2X1 IC50 (nM) | P2X3 IC50 (nM) | Notes |

|---|---|---|---|

| Iso-PPADS | 43 medchemexpress.com | 84 medchemexpress.com | Generally more potent than PPADS. hellobio.comnih.gov |

| PPADS | 98.5 guildhe.ac.uk | 2000 guildhe.ac.uk | Less potent than iso-PPADS at several P2X receptors. hellobio.comguildhe.ac.uk |

| MRS 2159 | > PPADS | Antagonist | More potent than PPADS at P2X1. tocris.comnews-medical.net |

| MRS 2220 | 10200 guildhe.ac.uk | 58300 guildhe.ac.uk | Selective, but less potent P2X1 antagonist. guildhe.ac.uk |

Differentiation from Nucleotide-Based Antagonists (e.g., TNP-ATP)

TNP-ATP (2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate) is a potent, nucleotide-based P2X receptor antagonist. tocris.comnews-medical.net Unlike the non-selective nature of iso-PPADS, TNP-ATP exhibits a degree of selectivity for certain P2X subtypes. tocris.com It is particularly potent at P2X1 and P2X3 receptors, with IC50 values in the low nanomolar range, and is significantly less potent at P2X2 and P2X4 receptors. ucl.ac.uknih.gov It displays a 1000-fold selectivity for P2X3 over P2X2, P2X4, and P2X7 receptors. tocris.comnews-medical.net

Table 2: Comparison of Iso-PPADS and TNP-ATP as P2X Antagonists

| Feature | Iso-PPADS | TNP-ATP |

|---|---|---|

| Chemical Class | Pyridoxal phosphate derivative nih.gov | Nucleotide (ATP) derivative ucl.ac.uk |

| Selectivity | Non-selective P2X antagonist hellobio.comtocris.com | Selective for P2X1, P2X3, and P2X2/3 tocris.comnews-medical.net |

| Potency at P2X1 | IC50 = 43 nM medchemexpress.com | IC50 = 6 nM tocris.comnews-medical.net |

| Potency at P2X3 | IC50 = 84 nM medchemexpress.com | IC50 = 0.9 nM tocris.comnews-medical.net |

Relationship to Polysulfonated Compounds (e.g., Suramin)

Suramin (B1662206) is another non-selective P2 receptor antagonist characterized by its polysulfonated naphthylurea structure. tocris.comnews-medical.net Like iso-PPADS, suramin is a relatively non-subtype-selective P2X antagonist that also has activity at some P2Y subtypes. tocris.comnews-medical.net Both compounds are often used as general P2 receptor blockers in pharmacological studies. bps.ac.uknih.gov

Despite their shared non-selective profile, there are differences in their interactions and applications. For instance, in studies on the rat vagus nerve, it was observed that the antagonistic effect of iso-PPADS could be partially attenuated by suramin, suggesting a complex interaction at the receptor level that might involve slow dissociation of iso-PPADS. bps.ac.uknih.gov Furthermore, the development of suramin analogues has led to compounds with altered selectivity. For example, the suramin derivative NF 110 is a high-affinity P2X3 receptor antagonist. tocris.com This highlights that, similar to the pyridoxal phosphate scaffold of iso-PPADS, the polysulfonated structure of suramin is amenable to chemical modification to achieve more specific pharmacological profiles. researchgate.net

Analysis of Structure-Activity Relationships in Analogue Development

The development of analogues of iso-PPADS has been crucial in understanding the structure-activity relationships (SAR) that govern its antagonist activity at P2X receptors. The core structure of iso-PPADS, a pyridoxal phosphate derivative with an azophenyl disulfonate moiety, offers several points for chemical modification. nih.gov

Key findings from SAR studies include:

The Aldehyde Group : Modification of the aldehyde group on the pyridoxal ring has been explored. It was found that this group could be changed to a carboxylic acid without a significant loss of antagonistic potency at P2X1 and P2X3 receptors. nih.gov

The Phosphate Group : Cyclization of the phosphate group by esterification to a hydroxyl group at the 4-position of the pyridoxine (B80251) ring, as seen in MRS 2220, resulted in a compound that was a selective but less potent P2X1 antagonist compared to iso-PPADS. guildhe.ac.uk This suggests that the flexibility and charge of the phosphate group are important for high-potency binding.

The Sulfonate Groups : The position of the sulfonate groups on the azophenyl ring is a defining feature of iso-PPADS versus PPADS. The 2',5'-disulfonate pattern of iso-PPADS generally confers greater potency than the 2',4'-disulfonate pattern of PPADS. nih.gov Further modifications of these groups can influence both potency and selectivity.

These SAR studies have been instrumental in the design of new P2X receptor antagonists with improved potency and selectivity, contributing to a deeper understanding of the molecular pharmacology of this receptor family. nih.gov

Best Practices for In Vitro Research Applications and Functional Assays

The successful application of Iso-PPADS in in vitro settings hinges on careful consideration of experimental parameters to ensure reliable and reproducible data. As a water-soluble compound, Iso-PPADS is relatively straightforward to prepare for use in aqueous buffers commonly employed in cell culture and functional assays. hellobio.comtocris.com

Stock Solution and Stability:

For most in vitro work, preparing a concentrated stock solution in high-purity water is recommended. A stock concentration of 100 mM is readily achievable. hellobio.com It is advisable to prepare fresh solutions for experiments, although storing aliquots at -20°C can be a practical alternative for short-term use. Researchers should be mindful that the molecular weight can vary between batches due to hydration, which should be accounted for when preparing stock solutions of a specific molarity. tocris.com

Functional Assay Considerations:

In functional assays such as calcium imaging, electrophysiology (e.g., two-electrode voltage clamp), and insulin (B600854) secretion assays, the effective concentration of Iso-PPADS will depend on the specific P2 receptor subtype being investigated, the cell type or tissue preparation, and the concentration of the agonist being used. nih.govpnas.org

Concentration Range: In studies on recombinant rat P2X1 receptors expressed in Xenopus oocytes, Iso-PPADS exhibited an IC50 value of 42.5 ± 17.5 nM. nih.gov In studies of human pancreatic β cells, 50 μM Iso-PPADS was used to effectively inhibit ATP-induced insulin secretion and calcium influx. pnas.orgnih.gov In studies on C2C12 reserve cells, 100 μM Iso-PPADS was used to block P2X receptor-mediated calcium signals. frontiersin.org

Controls: Appropriate controls are crucial for interpreting data from experiments using Iso-PPADS. These should include:

Vehicle controls to account for any effects of the solvent.

Positive controls using known P2 receptor agonists to confirm the presence and responsiveness of the target receptors.

In experiments where multiple P2 receptor subtypes may be present, using more selective antagonists in parallel can help to dissect the contribution of different receptors to the observed effect.

The following table summarizes typical concentrations of Iso-PPADS used in various in vitro functional assays:

| Cell Type/System | Assay Type | Iso-PPADS Concentration | Reference |

| Xenopus oocytes expressing rat P2X1 receptors | Two-electrode voltage clamp | IC50: 42.5 ± 17.5 nM | nih.gov |

| Human pancreatic β cells | Insulin secretion assay | 50 μM | pnas.orgnih.gov |

| Human pancreatic β cells | Calcium imaging ([Ca2+]i) | 50 μM | pnas.org |

| C2C12 reserve cells | Calcium imaging ([Ca2+]i) | 100 μM | frontiersin.org |

Considerations for In Vivo (Non-Human) Experimental Design

The transition from in vitro to in vivo research with Iso-PPADS requires careful planning of the experimental design to ensure that the data obtained are relevant and interpretable. Several studies have successfully used Iso-PPADS in rodent models to investigate the role of P2 receptors in various physiological and pathophysiological processes.

Animal Models and Administration:

Iso-PPADS has been administered in both rats and mice, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection. mdpi.comnih.gov The choice of animal model and administration route will depend on the specific research question. For instance, in a preclinical model of autism spectrum disorders in rats, a single intraperitoneal injection of Iso-PPADS was used to assess its effects on glial cell morphology and inflammatory cytokine expression in the brain. mdpi.com In studies investigating respiratory reflexes in rats, Iso-PPADS was administered intravenously. nih.govphysiology.org

Experimental Parameters:

Key parameters to consider in the experimental design include:

Dose: The effective dose of Iso-PPADS in vivo can vary. In a rat model of autism spectrum disorders, a dose of 12.5 mg/kg (i.p.) was used. mdpi.com In studies of respiratory reflexes in rats, a dose of 20 mg/kg (i.v.) was employed. nih.gov Dose-response studies are recommended to determine the optimal dose for a particular experimental model and outcome measure.

Timing of Administration: The timing of Iso-PPADS administration relative to the experimental challenge is critical. For example, in studies of H2O2-evoked responses in rat vagal lung afferent fibres, Iso-PPADS was administered 30 minutes prior to the challenge. nih.gov

Outcome Measures: A wide range of outcome measures can be assessed, including behavioral changes, physiological responses (e.g., respiratory rate), and post-mortem analysis of tissues (e.g., immunohistochemistry for cell morphology, Western blotting for protein expression). mdpi.comnih.gov

The following table provides examples of in vivo experimental designs using Iso-PPADS:

| Animal Model | Research Area | Route of Administration | Dose | Key Outcome Measures | Reference |

| Wistar Rats | Autism Spectrum Disorder | Intraperitoneal (i.p.) | 12.5 mg/kg | Microglia morphology, cytokine expression | mdpi.com |

| Rats | Respiratory Reflexes | Intravenous (i.v.) | 20 mg/kg | Afferent nerve fibre activity, respiratory frequency | nih.govphysiology.org |

Limitations in Receptor Selectivity and Potential Off-Target Effects in Research Contexts

A critical aspect of using any pharmacological tool is understanding its limitations, particularly concerning receptor selectivity and potential off-target effects. Iso-PPADS is a non-selective P2X receptor antagonist. hellobio.comnews-medical.net While this broad activity can be advantageous for initial screening studies to determine if P2X receptors are involved in a particular process, it presents challenges in attributing effects to a specific P2X subtype.

Receptor Selectivity Profile:

Iso-PPADS is known to be more potent than its isomer, PPADS, at P2X1, P2X2, P2X3, and P2Y1 receptors. hellobio.com Its potent inhibition of multiple P2X subtypes, with IC50 values of 43 nM and 84 nM for P2X1 and P2X3 receptors, respectively, makes it difficult to isolate the role of a single subtype in a system where multiple P2X receptors are expressed. hellobio.commedchemexpress.com Furthermore, its activity at the P2Y1 receptor means that effects observed could be due to the blockade of this G protein-coupled receptor, in addition to P2X ion channels. hellobio.com

Potential Off-Target Effects:

Beyond its activity at P2 receptors, researchers should be aware of potential off-target effects that could confound data interpretation:

Inhibition of Ecto-ATPase: At high concentrations, PPADS has been shown to inhibit the activity of ecto-ATPases, the enzymes responsible for hydrolyzing extracellular ATP. nih.gov This inhibition could lead to an accumulation of ATP in the extracellular space, potentially enhancing both P2X and P2Y receptor-mediated signaling and complicating the interpretation of its antagonistic effects. nih.gov While this has been primarily documented for PPADS, the structural similarity of Iso-PPADS suggests a similar potential.

Interaction with Mcm10: A study investigating inhibitors of the DNA binding protein Mcm10 found that Iso-PPADS, along with PPADS, exhibited inhibitory activity, albeit with lower potency compared to other tested compounds. royalsocietypublishing.org This interaction was confirmed by surface plasmon resonance, with Iso-PPADS showing a KD of 40 µM. royalsocietypublishing.org While the concentrations at which this occurs may be higher than those typically used to block P2X receptors, this finding highlights a potential non-purinergic target that should be considered, especially in studies related to cell proliferation and DNA replication.

The lack of absolute selectivity necessitates careful experimental design and data interpretation. The use of more selective antagonists for specific P2X or P2Y subtypes in parallel with Iso-PPADS is a crucial strategy to help delineate the specific receptors involved in an observed biological response.

Future Prospects for Iso-PPADS as a Research Probe in Emerging Purinergic Biology Fields

Despite the development of more selective P2 receptor antagonists, Iso-PPADS continues to hold value as a research tool, particularly in exploring the roles of purinergic signaling in complex biological systems and emerging fields of study. Its broad-spectrum antagonism of P2X receptors makes it a useful initial probe to establish the involvement of this receptor family in a given physiological or pathological process.

Exploring Complex Pathologies:

The involvement of purinergic signaling is increasingly recognized in a wide array of diseases. Iso-PPADS can be a valuable tool in the initial stages of investigating these conditions:

Chronic Pain and Depression: There is growing evidence for the role of purinergic signaling in the pathophysiology of chronic pain and depression. nih.gov Iso-PPADS can be used in animal models of these conditions to probe the general involvement of P2X receptors in the underlying neural circuits.

Cancer Biology: Extracellular nucleotides in the tumor microenvironment are now understood to be important signaling molecules. The use of antagonists like Iso-PPADS can help to unravel the complex roles of P2X receptors in tumor growth, metastasis, and the immune response to cancer. tocris.com

Transplantation and Ischemia-Reperfusion Injury: Purinergic signaling is critically involved in the inflammatory responses associated with transplantation and ischemia-reperfusion injury. frontiersin.org Iso-PPADS can serve as a research tool to investigate the potential of targeting P2X receptors to mitigate tissue damage in these settings.

As our understanding of the intricate networks of purinergic signaling in health and disease continues to grow, non-selective antagonists like Iso-PPADS will remain relevant for exploratory studies. They provide a foundational tool upon which more detailed investigations with subtype-selective compounds can be built, ultimately advancing our knowledge of purinergic biology and paving the way for novel therapeutic strategies. scielo.brnih.gov

Conclusion

Iso-PPADS (tetrasodium) holds a significant place in the history of purinergic research. As a second-generation pyridoxal-based antagonist, it offered improved potency at key P2X receptor subtypes compared to PPADS and became an important pharmacological probe. Its application in preclinical studies has contributed to our understanding of the role of P2 receptors in diverse areas such as pain, inflammation, and cardiovascular physiology. However, the inherent non-selectivity of Iso-PPADS, with its activity across multiple P2X and P2Y subtypes, represents a significant limitation. The subsequent development of more potent and highly selective antagonists has provided the scientific community with more precise tools, diminishing the reliance on broader-spectrum compounds like Iso-PPADS for targeted receptor investigation.

Q & A

Basic Research Questions

Q. What methodological frameworks are recommended for formulating research questions on Iso-PPADS' pharmacological mechanisms?

- Use the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure hypotheses. For example:

- Population: Purinergic receptors in neuronal models.

- Intervention: Iso-PPADS at varying concentrations.

- Comparison: Baseline receptor activity or other P2X/P2Y antagonists.

- Outcome: Quantified inhibition efficacy (e.g., IC₅₀ values).

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the practicality and significance of proposed studies .

Q. How can researchers optimize Iso-PPADS concentration ranges for in vitro assays?

- Conduct dose-response pilot studies using incremental concentrations (e.g., 1–100 µM) to identify the half-maximal inhibitory concentration (IC₅₀).

- Validate results with orthogonal assays (e.g., calcium imaging vs. electrophysiology) to account for assay-specific variability .

- Reference existing literature on Iso-PPADS’ solubility and stability in buffer systems (e.g., HBSS or Krebs-Henseleit) to avoid confounding factors .

Q. What controls are essential for confirming Iso-PPADS' specificity in blocking P2X receptors?

- Include negative controls (vehicle-only treatments) and positive controls (known P2X antagonists like suramin).

- Use receptor knockout models or siRNA-mediated knockdown to isolate Iso-PPADS’ target effects.

- Cross-validate findings with radioligand binding assays to rule off-target interactions .

Advanced Research Questions

Q. How should researchers address contradictions in Iso-PPADS efficacy across different tissue models?

- Perform meta-analysis of published data to identify model-specific variables (e.g., receptor subtype expression, tissue preparation protocols).

- Apply triangulation by combining electrophysiology, immunohistochemistry, and molecular docking simulations to reconcile mechanistic discrepancies .

- Document assay conditions rigorously (e.g., temperature, pH, co-administered agonists) to enable cross-study comparisons .

Q. What strategies improve the reproducibility of Iso-PPADS studies in longitudinal experiments?

- Standardize storage conditions (-20°C in anhydrous DMSO) and pre-test compound stability via HPLC or mass spectrometry before experiments .

- Use block randomization in experimental designs to minimize batch effects.

- Share raw data and protocols in repositories like Zenodo or Figshare to facilitate replication .

Q. How can computational modeling enhance Iso-PPADS research on receptor antagonism?

- Employ molecular dynamics simulations to predict Iso-PPADS’ binding affinity to P2X receptor subtypes (e.g., P2X3 vs. P2X7).

- Validate models with mutagenesis studies targeting predicted interaction sites (e.g., lysine residues in the receptor’s ATP-binding pocket).

- Compare results with cryo-EM structures of receptor-ligand complexes to refine computational predictions .

Data Management & Reporting

Q. What metadata standards are critical for archiving Iso-PPADS research data?

- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) and use discipline-specific schemas (e.g., ISA-Tab for experimental metadata).

- Include details on compound synthesis (e.g., CAS 149204-20-8), purity assays, and solvent systems in datasets .

- Assign ORCIDs to researchers and link datasets to publications via persistent identifiers (DOIs) .

Q. How can researchers ensure ethical compliance in studies involving Iso-PPADS and animal models?

- Follow ARRIVE guidelines for reporting in vivo experiments, including sample size justification and humane endpoints.

- Document approval from institutional animal care committees (IACUC) and cite relevant guidelines (e.g., NIH OLAW) in methods sections .

Tables: Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.